2,3-Dichloropropionitrile
Overview
Description
2,3-Dichloropropionitrile: is an organic compound with the molecular formula C3H3Cl2N and a molecular weight of 123.97 g/mol . It is also known by other names such as propanenitrile, 2,3-dichloro- and alpha,beta-dichloropropionitrile . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a three-carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionitrile can be synthesized by the chlorination of acrylonitrile. The process involves the addition of chlorine gas to acrylonitrile in the presence of a catalyst such as dimethylformamide and pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 60°C . The resulting product is then subjected to thermal cleavage to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0°C and 60°C for 4-8 hours . The product is then separated and purified to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropionitrile undergoes various chemical reactions, including substitution and elimination reactions .
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Elimination Reactions: Under suitable conditions, such as the presence of a base, this compound can undergo elimination reactions to form unsaturated compounds.
Major Products Formed:
Substitution Reactions: The major products formed include various substituted nitriles depending on the nucleophile used.
Elimination Reactions: The major product formed is 2-chloroacrylonitrile.
Scientific Research Applications
2,3-Dichloropropionitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloropropionitrile involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the presence of a nitrile group allows for further chemical modifications . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Chloroacrylonitrile: This compound is similar to 2,3-dichloropropionitrile but has only one chlorine atom and an unsaturated carbon-carbon bond.
2,2,3-Trichloropropionitrile: This compound has an additional chlorine atom compared to this compound.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two chlorine atoms, which allows for a variety of chemical transformations . Its ability to undergo both substitution and elimination reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dichloropropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDLPQZNANQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031015 | |
Record name | 2,3-Dichloropropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-89-0 | |
Record name | 2,3-Dichloropropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2601-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2601-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,3-Dichloropropionitrile in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with phenylhydrazine in the presence of potassium t-butoxide to yield 1-phenylpyrazol-3-amine. This reaction offers a novel "one-flask" synthesis method for this particular aminopyrazole. [] It can also be used to synthesize α-chloro-α,β-unsaturated isocyanates through reaction with phosgene in the presence of hydrogen chloride. []
Q2: What are the common synthetic routes to produce this compound?
A2: The most common method involves the chlorination of acrylonitrile. Research has focused on optimizing this process for yield and purity. One approach utilizes a catalytic system with chlorine gas in the absence of any solvent, achieving yields over 96.6% with a product purity exceeding 92%. [] Another method explores a greener approach using the ionic liquid 1-ethyl-3-methylimidazolium chloride (EmimCl) as a solvent and catalyst. This method boasts a yield of nearly 90% and demonstrates the reusability of EmimCl without significant activity loss. []
Q3: Are there alternative synthetic approaches for this compound that avoid direct chlorination of acrylonitrile?
A4: Yes, 2-chloroacrylonitrile can be used as a precursor to synthesize this compound. While the specific reaction conditions are not detailed in the provided abstracts, this alternative route highlights the possibility of a multi-step synthesis to obtain the desired product. [, ]
Q4: What are the key factors influencing the yield and purity of this compound during synthesis?
A5: Several factors impact the synthesis of this compound. When using acrylonitrile as the starting material, reaction temperature, catalyst amount, reaction time, and pH significantly influence the yield. For instance, maintaining a temperature range of 10-15°C for 3 hours in the presence of specific catalysts can result in a product yield of 97% and purity of 99%. [] The choice of solvent and the presence or absence of polymerization inhibitors also play a role in the reaction outcome.
Q5: What are the environmental concerns regarding this compound and its synthesis?
A6: While the provided abstracts don't delve into specific ecotoxicological data, the use of chlorine gas and chlorinated solvents raises concerns about the environmental impact of this compound synthesis. The focus on greener synthetic approaches, like using ionic liquids, highlights the importance of minimizing waste and exploring environmentally friendlier alternatives. [] Further research is necessary to assess the compound's biodegradability and potential for environmental accumulation.
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